

Cross-validation of results obtained with N-Methylformanilide and other methods

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Compound of Interest

Compound Name: **N-Methylformanilide**

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A Cross-Validated Comparison of N-Methylformanilide in Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents and solvents is paramount to the success of a reaction, influencing yield, purity, and scalability. **N-Methylformanilide** (NMF) is a versatile compound utilized both as a formylating agent and a high-polarity solvent. This guide provides an objective cross-validation of results obtained with **N-Methylformanilide** against other common methods, supported by experimental data to inform methodological choices in research and development.

N-Methylformanilide as a Formylating Agent: A Comparative Analysis

N-Methylformanilide is a classic reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.^[1] This section compares its performance with other established formylating agents.

Performance Data

The following table summarizes the performance of **N-Methylformanilide** in the Vilsmeier-Haack reaction and compares it with alternative formylation methods for similar substrates.

Substrate	Formylation Agent/Method	Reagent	Solvent	Temp. (°C)	Time	Yield (%)	Reference
Anthracene	N-Methylformanilide	POCl ₃	-	-	-	-	[1]
Indole	N-Methylformanilide	POCl ₃	Dioxane	10	1 h	85	-
Indole	DMF	POCl ₃	DMF	35	1.5 h	92	-
Indole	Triphenyl phosphine/1,2-Diiodoethane	DMF	DMF	80	12 h	75	[2]
Aniline	Triethyl Orthoformate	H ₂ SO ₄ —SiO ₂	Triethyl Orthoformate	Reflux (65)	4 min	96	[3]
Electron-Rich Phenols	Dichloromethyl methyl ether	TiCl ₄	DCM	0	1-2 h	up to 94	-
N-Methylaniline	Carbon Dioxide	PhSiH ₃ , Zn(OAc) ₂ /phen	-	25	-	92	[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of typical performance.

Experimental Protocols

Materials:

- Indole
- **N-Methylformanilide (NMF)**
- Phosphorus oxychloride (POCl_3)
- Dioxane
- Sodium acetate
- Water
- Diethyl ether

Procedure:

- To a solution of indole (1.0 eq) in dioxane, add **N-Methylformanilide (NMF)** (1.2 eq) at 0 °C.
- Slowly add phosphorus oxychloride (1.2 eq) to the mixture, maintaining the temperature at 0-5 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium acetate.
- Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

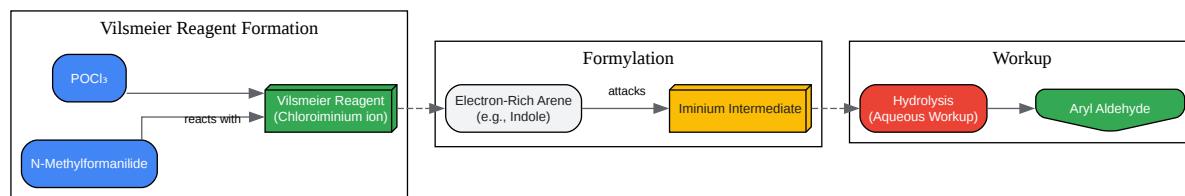
Materials:

- Aniline
- Triethyl orthoformate
- Immobilized sulfuric acid on silica gel ($\text{H}_2\text{SO}_4-\text{SiO}_2$)

Procedure:[3]

- In a round-bottom flask, combine aniline (1.0 eq) and triethyl orthoformate (4.0 eq).
- Add the $\text{H}_2\text{SO}_4\text{--SiO}_2$ catalyst to the mixture.
- Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
- Monitor the reaction by TLC (typically complete within 4 minutes).
- After completion, cool the mixture and filter to remove the catalyst.
- Remove the solvent and excess triethyl orthoformate under reduced pressure to obtain the N-formylated product.

Reaction Workflow: Vilsmeier-Haack Reaction



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Vilsmeier-Haack reaction workflow.

N-Methylformanilide as a Solvent: A Comparative Overview

N-Methylformanilide's high polarity and boiling point make it a suitable solvent for various chemical transformations, including solid-phase peptide synthesis (SPPS). Its performance is

often compared to other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Physicochemical Properties

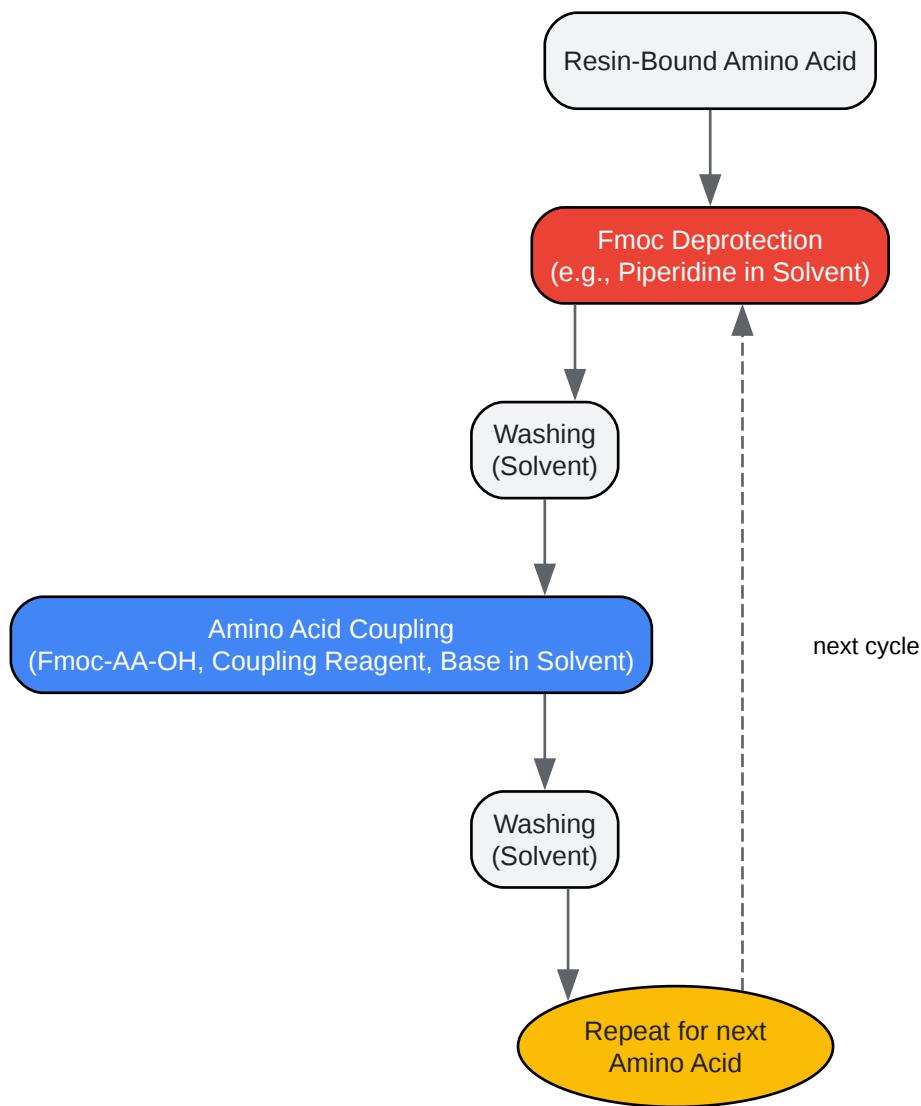
Solvent	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Flash Point (°C)
N-Methylformamide (NMF)	C ₃ H ₇ NO	73.09	243-244[5]	8-13[5]	127[5]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	99.13	153	-61	58
N,N-Dimethylacetamide (DMAc)	C ₄ H ₉ NO	87.12	202	-24	91

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent in SPPS is critical for resin swelling and reaction efficiency. While DMF is the most common solvent, alternatives are sought to mitigate side reactions and improve the synthesis of difficult sequences.

Solvent	Key Advantages	Key Disadvantages	Impact on Purity	Reference
N-Methylformanilide (NMF)	High boiling point, good solvating power.	Higher viscosity, higher cost than DMF.	Can be a viable alternative to reduce aggregation.	-
N,N-Dimethylformamide (DMF)	Good resin swelling, dissolves most reagents, low cost.	Can cause N-formylation side reactions, especially with microwave heating. ^[6]	Generally good, but side reactions can reduce purity.	[6]
N-Methyl-2-pyrrolidone (NMP)	Excellent solvating power, can improve coupling yields for hydrophobic peptides.	More viscous and expensive than DMF.	Often improves crude purity for hydrophobic sequences compared to DMF.	-
Tetrahydrofuran (THF) / Acetonitrile (ACN)	Considered "friendlier" solvents, can reduce racemization.	May not swell all resins as effectively as DMF/NMP.	Can yield products in higher purity than DMF for certain peptides. ^[7]	[7][8]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle



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